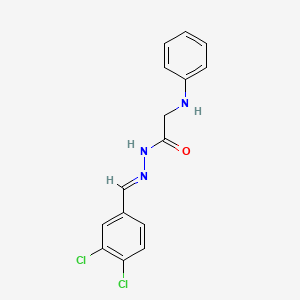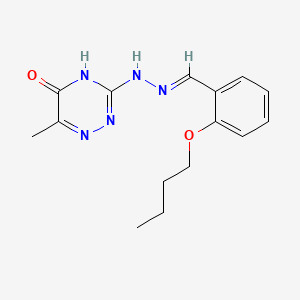![molecular formula C14H13ClN2O3S B10909227 N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10909227.png)
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core with a 5-chloro-2-thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic substituents. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
3,4-Dimethoxybenzohydrazide: Another precursor used in the synthesis.
N’~1~-[(E)-1-(2-Chlorophenyl)Methylidene]-3,4-Dimethoxybenzohydrazide: A structurally similar compound with a different aromatic substituent.
Uniqueness
N’~1~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is unique due to the presence of both a thiophene ring and a benzohydrazide core, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O3S/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-16-8-10-4-6-13(15)21-10/h3-8H,1-2H3,(H,17,18)/b16-8+ |
InChI Key |
ILUWFUMXXJDGLT-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(S2)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(S2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10909160.png)
![6-cyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909167.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol](/img/structure/B10909175.png)
![4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one](/img/structure/B10909181.png)

![4-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B10909186.png)
![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10909191.png)
![Methyl 3-(2-isobutyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10909197.png)
![Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10909199.png)
![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10909209.png)
![4-[(E)-{2-[2-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B10909220.png)
